molecular formula C₁₃H₂₃N₃O₈S B1139818 Glyco-snap-2 CAS No. 188849-82-3

Glyco-snap-2

Cat. No.: B1139818
CAS No.: 188849-82-3
M. Wt: 381.4
Attention: For research use only. Not for human or veterinary use.
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Description

It exhibits greater stability (half-life of 27 hours) compared to SNAP (S-nitroso-N-acetyl-DL-penicillamine) in aqueous medium . This compound is significant due to its ability to release nitric oxide, a molecule involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyco-SNAP-2 involves the reaction of N-acetyl-DL-penicillamine with a sugar moiety, specifically 2-deoxy-α,β-D-glucopyranose. The reaction conditions typically include an aqueous medium and the presence of EDTA to enhance stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .

Chemical Reactions Analysis

Types of Reactions: Glyco-SNAP-2 primarily undergoes decomposition to release nitric oxide. This process can be influenced by factors such as pH, temperature, and the presence of metal ions.

Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers and methanol. The presence of EDTA helps to stabilize the compound and prolong its half-life .

Major Products Formed: The primary product formed from the decomposition of this compound is nitric oxide. This molecule plays a crucial role in various biological processes, including vasodilation and neurotransmission .

Scientific Research Applications

Glyco-SNAP-2 has a wide range of applications in scientific research:

Mechanism of Action

Glyco-SNAP-2 releases nitric oxide through a decomposition process. The nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its enhanced stability and longer half-life compared to other nitric oxide donors. This makes it a more reliable source of nitric oxide for extended studies and applications .

Properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJKBQQBYUJGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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